N-(4-oxocyclohexyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

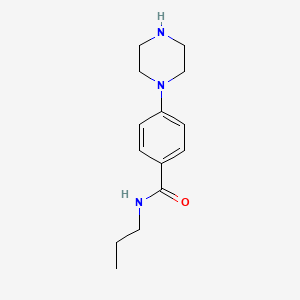

N-(4-oxocyclohexyl)cyclobutanecarboxamide: est un composé organique de formule moléculaire C11H17NO2. Il est caractérisé par la présence d'un groupe cyclobutanecarboxamide lié à une fraction 4-oxocyclohexyle.

Préparation Méthodes

Voies de synthèse et conditions de réaction : La synthèse de la this compound implique généralement la réaction de l'acide cyclobutanecarboxylique avec la 4-oxocyclohexylamine. La réaction est réalisée dans des conditions contrôlées, souvent en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide.

Méthodes de production industrielle : La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxocyclohexyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-oxocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N-(4-oxocyclohexyl)cyclobutanecarboxamide peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sur le cyclobutanecarboxamide ou la fraction 4-oxocyclohexyle sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution désirée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie : La this compound est utilisée comme intermédiaire en synthèse organique, en particulier dans la préparation de molécules plus complexes. Sa structure unique en fait un bloc de construction précieux pour la synthèse de produits pharmaceutiques et d'autres composés bioactifs.

Biologie : En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les voies métaboliques. Ses caractéristiques structurelles lui permettent d'interagir avec diverses cibles biologiques, ce qui le rend utile dans le développement d'inhibiteurs ou d'activateurs enzymatiques.

Médecine : La this compound a des applications potentielles en chimie médicinale, en particulier dans la conception de nouveaux médicaments. Sa capacité à interagir avec des cibles moléculaires spécifiques peut être exploitée pour développer des agents thérapeutiques pour diverses maladies.

Industrie : Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques spécialisés, y compris des produits agrochimiques et des applications en science des matériaux. Sa stabilité et sa réactivité le rendent adapté à divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, selon la nature de la cible et les interactions spécifiques impliquées. Les voies affectées par ce composé peuvent varier, mais elles impliquent souvent des processus métaboliques ou de signalisation clés dans les cellules.

Applications De Recherche Scientifique

Chemistry: N-(4-oxocyclohexyl)cyclobutanecarboxamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in the development of enzyme inhibitors or activators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets can be exploited to develop therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of N-(4-oxocyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by this compound can vary, but they often involve key metabolic or signaling processes within cells.

Comparaison Avec Des Composés Similaires

Composés similaires :

Cyclobutanecarboxamide : Structure similaire mais sans groupe 4-oxocyclohexyle.

4-oxocyclohexylamine : Contient le groupe 4-oxocyclohexyle mais sans la fraction cyclobutanecarboxamide.

Cyclohexanecarboxamide : Structure amide similaire mais avec un cycle cyclohexane au lieu d'un cycle cyclobutane.

Unicité : La N-(4-oxocyclohexyl)cyclobutanecarboxamide est unique en raison de la combinaison des groupes cyclobutanecarboxamide et 4-oxocyclohexyle. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans les composés similaires énumérés ci-dessus. Sa capacité à participer à diverses réactions chimiques et à interagir avec diverses cibles biologiques en fait un composé précieux dans la recherche scientifique et les applications industrielles.

Propriétés

Formule moléculaire |

C11H17NO2 |

|---|---|

Poids moléculaire |

195.26 g/mol |

Nom IUPAC |

N-(4-oxocyclohexyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C11H17NO2/c13-10-6-4-9(5-7-10)12-11(14)8-2-1-3-8/h8-9H,1-7H2,(H,12,14) |

Clé InChI |

MSJOVMQLPKYVQF-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)C(=O)NC2CCC(=O)CC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)

![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)

![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)

![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)